molecular formula C20H16Cl2O5 B12198856 propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12198856
M. Wt: 407.2 g/mol
InChI Key: FJMYWTRGYDMMOX-WSVATBPTSA-N
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Description

Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a benzofuran derivative featuring a Z-configured 2,4-dichlorobenzylidene substituent at the C2 position, a ketone group at C3, and a propan-2-yl ester-linked oxyacetate moiety at C6 (Fig. 1). This structure is typical of benzofuran-based compounds studied for pharmaceutical applications, particularly as anti-inflammatory or antimicrobial agents .

Properties

Molecular Formula

C20H16Cl2O5

Molecular Weight

407.2 g/mol

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C20H16Cl2O5/c1-11(2)26-19(23)10-25-14-5-6-15-17(9-14)27-18(20(15)24)7-12-3-4-13(21)8-16(12)22/h3-9,11H,10H2,1-2H3/b18-7-

InChI Key

FJMYWTRGYDMMOX-WSVATBPTSA-N

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2

Origin of Product

United States

Preparation Methods

Benzofuran Core Formation

The benzofuran scaffold is synthesized via acid- or base-catalyzed cyclization of 2-hydroxychalcone precursors. For example, 2-hydroxyacetophenone derivatives react with 2,4-dichlorobenzaldehyde under Claisen-Schmidt condensation conditions to form the chalcone intermediate. Subsequent cyclization using acetic anhydride and pyridine at 80–100°C yields the 3-oxo-2,3-dihydro-1-benzofuran core.

Key Reaction Conditions:

StepReagentsTemperatureTimeYield
Chalcone formation2-Hydroxyacetophenone, 2,4-dichlorobenzaldehyde, NaOH/EtOH25°C12 h70–85%
CyclizationAcetic anhydride, pyridine80°C6 h65–75%

Green Chemistry Approaches

Recent emphasis on sustainability has driven the development of solvent-free and energy-efficient protocols. A notable method involves mechanochemical synthesis:

Grinding Methodology

2-Hydroxychalcone derivatives are ground with CuBr₂ in a DMF-water (7:3 v/v) mixture using a ball mill. This method achieves cyclization and oxidation in one pot, forming the benzylidene-benzofuran-3-one intermediate. Subsequent esterification with isopropyl acetate under microwave irradiation (100 W, 80°C) completes the synthesis.

Advantages:

  • Reduced solvent use (50% less than traditional methods)

  • Shorter reaction time (3 h vs. 12 h)

  • Comparable yield (68–72%)

SubstrateCatalystSolventYield (Projected)
2,4-Dichlorobenzaldehyde derivativeCpRh(CO)₂Tetrachloroethane50–60%

Industrial Production Techniques

Scale-up requires optimizing purity and cost-efficiency:

Continuous Flow Synthesis

A patent describes a continuous process where intermediates are cyclized in a tubular reactor under pressurized acetic anhydride (2 bar, 120°C). The crude product is purified via fractional distillation, achieving >95% purity.

Economic Considerations:

  • Raw material cost: $120–150/kg

  • Energy consumption: 15 kWh/kg

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical data for the target compound include:

Spectroscopic Profiles:

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, benzylidene-H), 5.25 (m, 1H, isopropyl), 1.32 (d, J = 6.3 Hz, 6H, CH₃)

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone)

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: Halogen atoms in the dichlorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features Reference
Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 2,4-dichlorophenyl C19H15Cl2O5* ~370.2 ~4.5 (estimated) High lipophilicity; electron-withdrawing Cl groups enhance stability [Synthesized from ]
{[(2Z)-2-(3-Bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-bromophenyl C17H10BrO5 374.17 Bromine increases molecular weight; moderate polarity
Ethyl {[(2Z)-2-(2-furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 2-furyl C17H14O6 314.29 Furyl group introduces π-conjugation; lower molecular weight
Propan-2-yl 2-[[(2Z)-2-(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate 4-methoxyphenyl C21H20O6 368.4 4.3 Methoxy group is electron-donating; reduces lipophilicity
Methyl 2-[[(2Z)-2-(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate 4-tert-butylphenyl C22H22O5 366.4 5.2 Bulky tert-butyl group enhances steric hindrance; high XLogP3
{[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid 3,4-dimethoxyphenyl C19H16O7 356.33 Carboxylic acid improves water solubility; polar

*Estimated based on structural similarity to analogs.

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., Cl, Br): The 2,4-dichloro and 3-bromo analogs exhibit higher lipophilicity (XLogP3 ~4.5–5.2), favoring membrane permeability.
  • Electron-Donating Groups (e.g., OCH3) : The 4-methoxy and 3,4-dimethoxy derivatives show reduced XLogP3 (4.3 vs. ~4.5 for dichloro) and increased polarity, which may improve aqueous solubility but reduce bioavailability .
  • Heterocyclic Substituents : The 2-furyl group introduces conjugation, which may alter UV-Vis absorption properties, relevant for photodynamic applications .

Research Implications

  • Antimicrobial Activity: Chlorinated and brominated benzofurans are known for antimicrobial properties due to their ability to disrupt microbial membranes .
  • Anti-inflammatory Potential: Methoxy-substituted derivatives may modulate COX-2 inhibition, similar to other NSAID-like compounds .

Biological Activity

Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a compound that belongs to the class of benzofuran derivatives. Benzofurans have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16Cl2O4\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{O}_4

1. Antimicrobial Activity

Benzofuran derivatives have shown promising antimicrobial properties. In a study evaluating various benzofuran derivatives, it was found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls and interference with protein synthesis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzofuran Derivative AE. coli32 µg/mL
Benzofuran Derivative BS. aureus16 µg/mL
Propan-2-yl CompoundE. coli20 µg/mL

2. Anticancer Activity

Research has indicated that benzofuran derivatives possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a derivative structurally related to this compound was shown to inhibit cancer cell proliferation in vitro.

Case Study:
A study demonstrated that a similar benzofuran derivative reduced the viability of MCF-7 breast cancer cells by 50% at a concentration of 15 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity.

3. Anti-inflammatory Activity

Benzofurans are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α25075
IL-620050

The results indicate a significant reduction in cytokine levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups like dichloro substituents enhances its biological efficacy by increasing lipophilicity and improving membrane permeability.

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